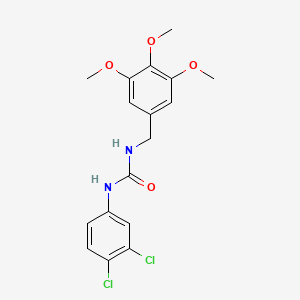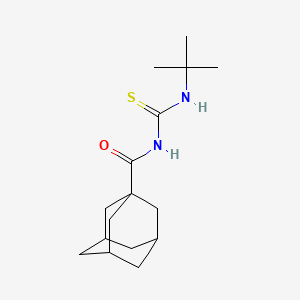![molecular formula C26H30N2O4 B4319855 N-[2-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-3,5-DIMETHOXYBENZAMIDE](/img/structure/B4319855.png)
N-[2-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-3,5-DIMETHOXYBENZAMIDE
描述
N-[2-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-3,5-DIMETHOXYBENZAMIDE is a synthetic compound known for its unique structure and potential applications in various fields of scientific research. The compound features an adamantyl group, which is a bulky, rigid structure that can influence the compound’s physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-3,5-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the adamantylamine derivative. This is followed by the introduction of the benzamide moiety through a series of coupling reactions. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents such as EDCI or DCC. The reaction conditions often involve solvents like dichloromethane or dimethylformamide and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
N-[2-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-3,5-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantyl or benzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, methanol, or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
N-[2-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-3,5-DIMETHOXYBENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism by which N-[2-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-3,5-DIMETHOXYBENZAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its adamantyl and benzamide groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N-[2-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-3,5-DIMETHOXYBENZAMIDE is unique due to its specific combination of an adamantyl group and a benzamide moiety. This combination imparts distinct physical and chemical properties, such as increased rigidity and potential for specific binding interactions, which are not present in other similar compounds .
属性
IUPAC Name |
N-[2-(1-adamantylcarbamoyl)phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-31-20-10-19(11-21(12-20)32-2)24(29)27-23-6-4-3-5-22(23)25(30)28-26-13-16-7-17(14-26)9-18(8-16)15-26/h3-6,10-12,16-18H,7-9,13-15H2,1-2H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHJETRCJNFJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC34CC5CC(C3)CC(C5)C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-[3-(1,3,4-OXADIAZOL-2-YL)PHENOXY]-2-PROPANOL](/img/structure/B4319773.png)
![2-{[3-(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4319779.png)
![2-(diethylamino)ethyl 4-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B4319786.png)
![4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B4319787.png)
![4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B4319793.png)
![N,4-bis(4-chlorophenyl)-1-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B4319797.png)
![Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-2-ylamino)propan-2-yl]carbamate](/img/structure/B4319820.png)
![3-(3-CHLOROPHENYL)-2-({[4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE](/img/structure/B4319826.png)

![ETHYL 2-{4-[(4-ETHYLBENZOYL)AMINO]PHENYL}ACETATE](/img/structure/B4319846.png)
![2-[(4-ethylbenzoyl)amino]-N-(2-phenoxyethyl)benzamide](/img/structure/B4319849.png)
![2-[(1-ADAMANTYLCARBONYL)AMINO]-2-METHYLPROPYL N-(3-CHLOROPHENYL)CARBAMATE](/img/structure/B4319869.png)

![4-(3-iodophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4319884.png)
